2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a triazine ring, a sulfanyl group, and an acetamide moiety. This compound has garnered attention for its potential applications in various fields of scientific research, particularly in medicinal chemistry due to its diverse chemical properties and biological activities.
This compound can be sourced from specialized chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications. The compound is cataloged under the CAS number 896166-57-7.
The compound falls within the category of organic compounds known as triazines and sulfonamides. It is classified based on its functional groups and structural characteristics, which influence its reactivity and potential biological activity.
The synthesis of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves several key steps:
The synthesis may require specific solvents, catalysts, and temperature control to optimize yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide features:
The compound's molecular formula is , with a molecular weight of approximately 396.50 g/mol. The InChI key for this compound is InChI=1S/C20H24N5O3S/c1-13(2)6-4-14(5-7)11(17)19(27)25(21)20(24-23-17)29-12-18(26)22-15(8)9(10)16(28-3)12/h3-10H,11H2,1H3,(H,22,26)
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance reactivity while minimizing side products.
The mechanism of action for 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves interactions with biological targets such as enzymes or receptors:
Further research is required to elucidate the specific pathways and molecular interactions involved in its mechanism of action.
The physical properties of this compound include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and solubility characteristics are essential for practical applications but were not specified in the sources reviewed.
The compound has potential applications in several scientific fields:
Research into these applications is ongoing to fully understand the benefits and limitations of this compound in various contexts.
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 123431-31-2
CAS No.: 266349-84-2